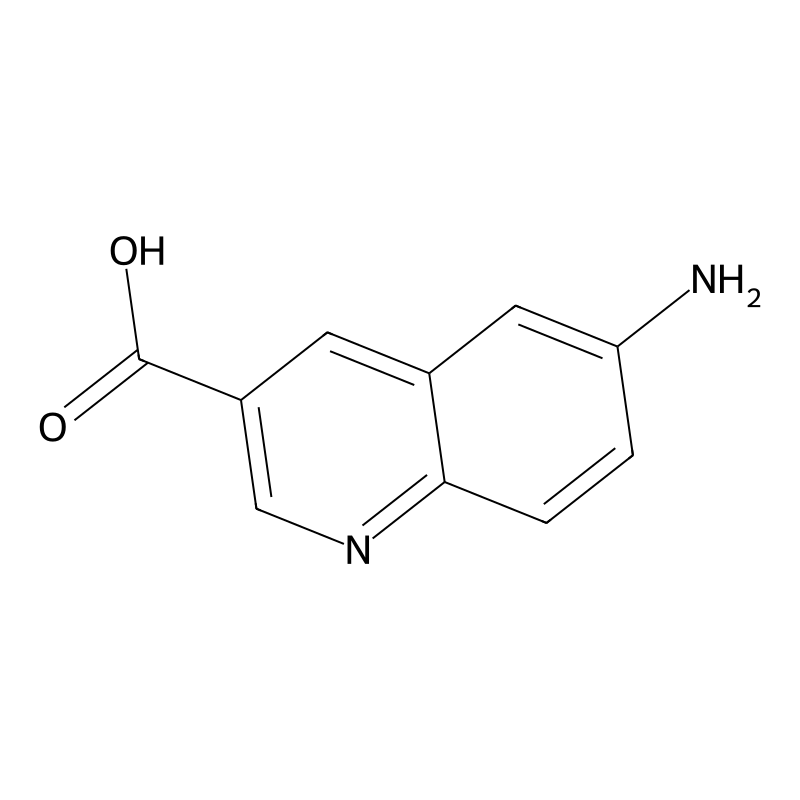6-Aminoquinoline-3-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry
Summary of Application: Quinoline, which includes 6-Aminoquinoline-3-carboxylic acid, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity.
Results or Outcomes: The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development.
Chromatography
Summary of Application: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate is a well-known reagent used to derivatize amino acids (AAs) into their aminoquinolyl carbamate (AQC) analogs.
Methods of Application: Four detection modes were comparedtwo optical spectroscopic modes, 254 nm UV and fluorimetry, and two mass spectrometry (MS) modes, single ion analysis and multiple reaction monitoring (MRM).
Results or Outcomes: The most sensitive detection modes were fluorimetry and MRM which were able to detect down to the tens of femtomoles of injected AAs.
Antiviral Research
Summary of Application: A series of quinolone-3-carboxylic acids, including 6-Aminoquinoline-3-carboxylic acid, have been synthesized by introducing different hydrophobic groups at N(1), C(2), C(7), and C(8) positions.
Methods of Application: The specific methods of synthesis and application are detailed in the original research article.
Results or Outcomes: Most of the compounds in this group showed anti-HIV activity without cytotoxicity at a concentration of 100 μM.
Antimicrobial Research
Summary of Application: Quinolines and quinolones, including 6-Aminoquinoline-3-carboxylic acid, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor.
Results or Outcomes: The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells.
Antiparasitic Research
Summary of Application: Quinoline and quinolone derivatives with antibacterial, antifungal, anti-virulent, antiviral, and anti-parasitic activities have been described.
Results or Outcomes: This review describes quinoline and quinolone derivatives with antibacterial, antifungal, anti-virulent, antiviral, and anti-parasitic activities with the focus on the last 10 years literature.
6-Aminoquinoline-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 188.18 g/mol. It features a quinoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The compound has amino and carboxylic acid functional groups, which contribute to its chemical reactivity and biological activity. Its structure can be represented as follows:
textN / \ C C / \ C C / \ / \ C C---C C \ / \ / C C \ / C---C | COOH
This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
- Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
- Amidation: The carboxylic acid can react with amines to form amides, which are important in pharmaceutical applications.
- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly with electrophiles.
- Condensation Reactions: It can react with unsaturated carboxylic acids to form various derivatives, such as N-quinolylaspartic acids .
Research indicates that 6-Aminoquinoline-3-carboxylic acid exhibits significant biological activity, particularly as an antibacterial agent. Compounds containing the quinoline structure have been studied for their ability to inhibit bacterial growth and are often evaluated for their efficacy against various strains of bacteria. Additionally, derivatives of this compound have shown promise in anti-inflammatory and antitumor activities. The presence of the amino and carboxylic acid groups enhances its interaction with biological targets .
Several methods are employed for the synthesis of 6-Aminoquinoline-3-carboxylic acid:
- Direct Amination: This method involves the direct reaction of quinoline derivatives with amines under specific conditions to introduce the amino group at the desired position.
- Carboxylation: Starting from 6-aminoquinoline, carboxylation can be achieved using carbon dioxide under high pressure in the presence of a catalyst.
- Refluxing Conditions: Synthesis can also be conducted under reflux conditions using appropriate solvents and catalysts to enhance yields and reduce reaction times .
6-Aminoquinoline-3-carboxylic acid finds applications in:
- Medicinal Chemistry: As a precursor for synthesizing various pharmaceutical compounds, particularly those targeting bacterial infections.
- Research: Used in studies investigating the biological activities of quinoline derivatives.
- Agricultural Chemistry: Potential use in developing agrochemicals due to its antibacterial properties .
Interaction studies involving 6-Aminoquinoline-3-carboxylic acid focus on its binding affinity to various biological targets, including enzymes and receptors associated with bacterial metabolism. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance, it has been shown to interact effectively with certain bacterial enzymes, inhibiting their function and thereby exhibiting antibacterial properties .
Several compounds share structural similarities with 6-Aminoquinoline-3-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 3-Aminoquinoline-6-carboxylic acid | 0.98 | |
| 3-Aminoquinoline-5-carboxylic acid | 0.96 | |
| 8-Aminoquinoline-4-carboxylic acid | 0.94 | |
| 4-Aminoisoquinoline-6-carboxylic acid | 0.92 | |
| 3-Aminoquinoline-8-carboxylic acid | 0.90 |
The uniqueness of 6-Aminoquinoline-3-carboxylic acid lies in its specific substitution pattern on the quinoline ring, which influences its biological activity and reactivity compared to these similar compounds .








